rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride
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Overview
Description
rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride: is a chiral amine compound with significant applications in medicinal chemistry. This compound is known for its stereochemistry, which plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4-methylpiperidine.
Formation of Intermediate: The benzylamine undergoes a reductive amination with 4-methylpiperidine to form the intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired enantiomer, rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine.
Salt Formation: Finally, the amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reductive amination: using catalytic hydrogenation.
Automated chiral resolution: processes to ensure high enantiomeric purity.
Efficient crystallization: techniques to obtain the dihydrochloride salt in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its interactions with biological targets, particularly in the study of neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials and as a catalyst in asymmetric synthesis.
Mechanism of Action
The mechanism by which rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride exerts its effects involves:
Binding to Molecular Targets: The compound interacts with specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, particularly those involving dopamine and serotonin, due to its structural similarity to known neurotransmitter analogs.
Comparison with Similar Compounds
Similar Compounds
rel-Quinpirole dihydrochloride: A selective dopamine receptor agonist.
®-Piperidin-3-amine dihydrochloride: Another chiral amine with similar structural features.
Uniqueness
Stereochemistry: The specific (3R,4R) configuration of rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride imparts unique biological properties.
Functional Groups: The presence of both benzyl and methyl groups enhances its binding affinity and selectivity for certain biological targets.
This compound’s unique stereochemistry and functional groups make it a valuable tool in both research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2287238-28-0 |
---|---|
Molecular Formula |
C13H22Cl2N2 |
Molecular Weight |
277.2 |
Purity |
95 |
Origin of Product |
United States |
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